Stereochemical Inversion: (R)-Sitcp vs. (S)-Sitcp in Purine Nucleoside Synthesis
The choice between (R)-Sitcp (CAS 856407-37-9) and (S)-Sitcp (CAS 885701-78-0) dictates the absolute stereochemical outcome of the [3+2] cycloaddition used to construct chiral purine nucleoside analogs. Procurement of the incorrect enantiomer will yield the undesired stereoisomer, rendering subsequent biological assays invalid [1].
| Evidence Dimension | Product Stereochemistry and Yield |
|---|---|
| Target Compound Data | Using (R)-Sitcp: Provides specific (R)-configured cycloadducts with 87% yield and 94% ee |
| Comparator Or Baseline | Using (S)-Sitcp: Provides the enantiomeric (S)-configured cycloadducts with 42%-68% yield and 90%-94% ee |
| Quantified Difference | Opposite absolute configuration; 19-45 percentage point difference in yield under varied conditions |
| Conditions | Phosphine-catalyzed [3+2] cycloaddition of allenoates with α-purine substituted acrylates (Patent CN106631702B) |
Why This Matters
The absolute configuration of a drug candidate determines its binding affinity and biological function; therefore, the correct enantiomer of the catalyst is non-negotiable for synthesizing the active pharmaceutical ingredient (API) or its advanced intermediates.
- [1] Patent CN106631702B. Method for synthesizing chiral five-membered carbocyclic purine nucleosides based on [3+2] cycloaddition of allenoates. View Source
